molecular formula C7H9N3O3 B14518112 2-Pyridinamine, N,6-dimethyl-4-nitro-, 1-oxide CAS No. 62674-70-8

2-Pyridinamine, N,6-dimethyl-4-nitro-, 1-oxide

Cat. No.: B14518112
CAS No.: 62674-70-8
M. Wt: 183.16 g/mol
InChI Key: RZJMFVJUBLADBU-UHFFFAOYSA-N
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Description

2-Pyridinamine, N,6-dimethyl-4-nitro-, 1-oxide is an organic compound with a complex structure that includes a pyridine ring substituted with amino, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N,6-dimethyl-4-nitro-, 1-oxide typically involves the nitration of 2,6-dimethylpyridine followed by oxidation and amination reactions. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring. Subsequent oxidation and amination steps are performed under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N,6-dimethyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2,6-dimethyl-4-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pyridinamine, N,6-dimethyl-4-nitro-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N,6-dimethyl-4-nitro-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The amino group can form hydrogen bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridin-4-amine: Similar structure but lacks the nitro and oxide groups.

    N,N-Dimethyl-2-pyridinamine: Similar structure but lacks the nitro group.

    4-Amino-2,6-lutidine: Similar structure but lacks the nitro and oxide groups.

Uniqueness

2-Pyridinamine, N,6-dimethyl-4-nitro-, 1-oxide is unique due to the presence of both nitro and oxide groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical transformations and applications in scientific research.

Properties

CAS No.

62674-70-8

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

1-hydroxy-N,6-dimethyl-4-nitropyridin-2-imine

InChI

InChI=1S/C7H9N3O3/c1-5-3-6(10(12)13)4-7(8-2)9(5)11/h3-4,11H,1-2H3

InChI Key

RZJMFVJUBLADBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=NC)N1O)[N+](=O)[O-]

Origin of Product

United States

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